molecular formula C21H19ClFN3O B2409140 (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219911-87-1

(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2409140
CAS No.: 1219911-87-1
M. Wt: 383.85
InChI Key: GECYIPNNWXLXRH-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic small molecule compound of interest in early-stage drug discovery and biochemical research. Its structure incorporates a piperazine scaffold, a privileged motif in medicinal chemistry known to improve pharmacokinetic properties and is present in numerous biologically active compounds across various therapeutic areas . The molecule also features a fluorophenyl-pyrrole moiety; pyrrole derivatives are a significant class of heterocycles with extensively documented chemical and biological applications . The specific research value of this compound is its potential application in the field of cancer immunotherapy, particularly as a candidate for investigating inhibition of the PD-1/PD-L1 immune checkpoint pathway . Small molecule inhibitors that target this pathway are actively sought to overcome the limitations of antibody-based therapies, such as poor tumor tissue penetration . The proposed mechanism of action for compounds of this class involves binding to the PD-L1 protein, thereby disrupting its interaction with the PD-1 receptor on immune cells. This blockade can prevent the downregulation of the immune system, potentially restoring T cell-mediated immunity and enabling the recognition and elimination of tumor cells . Researchers can utilize this compound as a chemical tool to further elucidate the PD-1/PD-L1 signaling axis or as a novel scaffold for the development of new classes of immunotherapeutic agents. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYIPNNWXLXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Reacting 2-chlorophenylamine with piperazine under suitable conditions.

    Formation of the pyrrole derivative: Synthesizing the 4-(4-fluorophenyl)-1H-pyrrole through a cyclization reaction.

    Coupling reaction: Combining the piperazine and pyrrole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Used as a starting material for synthesizing analogs with potential biological activity.

Biology

    Receptor studies: Investigated for binding affinity to various biological receptors.

Medicine

    Drug development: Potential use in developing new therapeutic agents for treating diseases such as depression, anxiety, or schizophrenia.

Industry

    Chemical intermediates: Used in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone would depend on its interaction with specific molecular targets. It might act by binding to neurotransmitter receptors, modulating their activity, and thereby influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-chlorophenyl)piperazin-1-yl)(4-phenyl-1H-pyrrol-2-yl)methanone
  • (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-methylphenyl)-1H-pyrrol-2-yl)methanone

Uniqueness

The presence of both chlorine and fluorine atoms in (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone might confer unique pharmacological properties, such as increased binding affinity or selectivity for certain receptors.

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, also known as D676-0121, is a synthetic organic molecule that integrates piperazine and pyrrole moieties. Its structure suggests potential pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activities associated with this compound, drawing from diverse research findings.

  • Molecular Formula : C20H18ClFN4O2
  • Molecular Weight : 400.84 g/mol
  • LogP : 2.93 (indicating moderate lipophilicity)
  • Polar Surface Area : 53.095 Ų

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential in multiple therapeutic areas:

1. Antitumor Activity

Research indicates that derivatives of piperazine and pyrrole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition against cancer cell lines by targeting key pathways involved in tumor growth.

Case Study : A study demonstrated that a related piperazine derivative inhibited the BRAF(V600E) mutation in melanoma cells, suggesting that similar mechanisms may apply to our compound of interest .

2. Anti-inflammatory Effects

Piperazine derivatives are known for their anti-inflammatory properties. The presence of the pyrrole ring may enhance these effects due to its ability to modulate inflammatory pathways.

Research Finding : In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential for treating inflammatory diseases.

3. Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Piperazine derivatives have been associated with antibacterial and antifungal activities.

Experimental Data : A series of pyrazole derivatives were tested against various pathogens, revealing significant antibacterial activity. The structure of this compound may provide similar efficacy due to its heterocyclic components .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

Structural FeatureImpact on Activity
Piperazine RingEnhances receptor binding and solubility
Pyrrole MoietyPotentially increases anticancer activity
Chlorine & Fluorine SubstituentsMay improve selectivity and potency against specific targets

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